molecular formula C5H10OS B1584961 4-(Methylthio)-2-butanone CAS No. 34047-39-7

4-(Methylthio)-2-butanone

Cat. No. B1584961
CAS RN: 34047-39-7
M. Wt: 118.2 g/mol
InChI Key: DRGHCRKOWMAZAO-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance and state at room temperature.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure. It includes the type and number of atoms in the molecule, the type of bonds between the atoms, and the shape of the molecule.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reactions, the conditions required for the reactions, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and acidity or basicity.


Scientific Research Applications

  • Pharmaceutical Synthesis

    • 4-(Methylthio)benzaldehyde is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .
    • It is used in the synthesis of sulfur-containing terpyridine ligands .
    • It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
  • Agrochemical, Pharmaceutical and Dyestuff Field

    • 4-(Methylthio)phenol, a similar compound, is an important organic intermediate used in the agrochemical, pharmaceutical and dyestuff field .
  • Catalysis

    • Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
  • Pharmacological Characterization

    • The pharmacological characterization (neurochemical, behavioral, and safety) of its derivatives 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But) have been studied . These compounds do not increase locomotor activity and conditioned place preference with respect to MTA .
  • Synthesis of Bio-Active Compounds

    • 4-(Methylthio)benzaldehyde is a building block for the synthesis of various pharmaceutical and biologically active compounds .
    • It can be used for the synthesis of sulfur-containing terpyridine ligands .
  • Hydrogen Transfer Catalysis

    • Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
    • This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
    • Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes the compound’s toxicity, flammability, and reactivity.


Future Directions

This involves the study of the potential future uses and developments of the compound. It includes potential applications, areas of research, and improvements in synthesis methods.


properties

IUPAC Name

4-methylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(6)3-4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHCRKOWMAZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067808
Record name 2-Butanone, 4-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sweet, sulfurous, fruity flavor like arrowhead
Record name 4-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 to 107.00 °C. @ 55.00 mm Hg
Record name 4-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031316
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water
Record name 4-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.000-1.007
Record name 4-(Methylthio)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(Methylthio)-2-butanone

CAS RN

34047-39-7
Record name 4-(Methylthio)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34047-39-7
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Record name 4-(Methylthio)-2-butanone
Source ChemIDplus
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Record name 2-Butanone, 4-(methylthio)-
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Record name 2-Butanone, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.085
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLTHIO)-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-(Methylthio)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Q Tian, S Xu, C Zhang, X Liu, X Wu… - The Journal of Organic …, 2021 - ACS Publications
… the direct carbonylative thiomethylation of aromatic amine derivatives with 4-methylthio-2-butanone is developed. Using 4-methylthio-2-butanone as (methylthio) transfer agent, a variety …
Number of citations: 6 pubs.acs.org
TR Steadman, JF Van Peppen… - Journal of Agricultural …, 1975 - ACS Publications
4-Methylthiobutane-l, 2-diol (1), a new com-pound, is fully equivalent to methionine on a weight basis in supporting the growth of young rats fed a diet of crystalline amino acids, but it is …
Number of citations: 5 pubs.acs.org
M Wrona, P Vera, D Pezo, C Nerín - Talanta, 2017 - Elsevier
… , hexanone, 4-methylthio-2-butanone, hexanol, octanone, … -3-one, 4-methylthio-2-butanone and hexanol were identified … Moreover, compounds such as 4-methylthio-2-butanone and …
Number of citations: 31 www.sciencedirect.com
S Nakamura, O Nishimura, H Masuda… - Agricultural and …, 1989 - academic.oup.com
… 4Methylthio-2-butanone was identified in salt rice-bran for pickling (nukamiso in Japanese).28) 3-Methylthiopyridine was newly identified in nature as the sulfur containing pyridine and …
Number of citations: 85 academic.oup.com
U Groenhagen, R Baumgartner, A Bailly… - Journal of Chemical …, 2013 - Springer
… The other group of sulfur compounds detected were the β-methylthioketones 4-methylthio-2-butanone (13) and 1-methylthio-3-pentanone (20), likely formed from methionine or by …
Number of citations: 243 link.springer.com
K Niemelä - 11th International symposium on wood and pulping …, 2001 - researchgate.net
Gas chromatography–mass spectrometry was used to analyze volatile organic sulfur and nitrogen compounds in black liquor evaporation condensates, liquefied methanol, and crude …
Number of citations: 6 www.researchgate.net
TH Yu, CT Ho - Journal of agricultural and food chemistry, 1995 - ACS Publications
Methionine and methionine sulfoxide were mixed with or without glucose in distilled water, individually. These solutions were heated in closed sample cylinders at 180 C for 1 h. The …
Number of citations: 76 pubs.acs.org
NL Brock, M Menke, TA Klapschinski, JS Dickschat - scholar.archive.org
… (17) 891 ms1 xx xxx propyl methyl disulfide (16) 932 ri (940) 2 xx xx x dimethyl trisulfide (20) 969 std xxxxxxxxx isopropyl methyl sulfoxide (31) 985 ms* xx xx x 4-methylthio-2-butanone (…
Number of citations: 0 scholar.archive.org
JK Crandall, LC Crawley - The Journal of Organic Chemistry, 1974 - ACS Publications
Several attempts were made to prepare ketenimines with sterically large substituent groups, since such sub-stituents should be useful instabilizing the potentially re-active small-ring …
Number of citations: 36 pubs.acs.org
J Chen, J Tao, HF Yu, CP Ma, F Tan… - Spectrochimica Acta Part A …, 2023 - Elsevier
… subsequently reacted with 4-methylthio-2-butanone to afford MTRH (Scheme 1). A mixture of rhodamine B hydrazide (150 mg, 0.25 mmol), 90 μL of 4-methylthio-2-butanone (0.76 mmol…
Number of citations: 6 www.sciencedirect.com

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